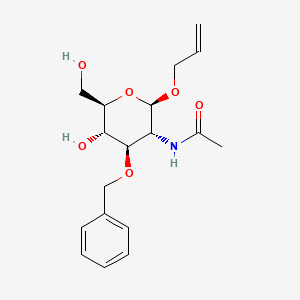
Linoleoyl coenzyme A lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleoyl coenzyme A lithium salt is a biochemical compound with the empirical formula C39H66N7O17P3S and a molecular weight of 1029.96 g/mol . It is a derivative of coenzyme A, which functions as an acyl group carrier in various biochemical processes. This compound is particularly significant in the study of lipid metabolism and enzymatic specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linoleoyl coenzyme A lithium salt typically involves the esterification of linoleic acid with coenzyme A. The reaction is catalyzed by enzymes such as acyl-CoA synthetase, which facilitates the formation of the thioester bond between the carboxyl group of linoleic acid and the thiol group of coenzyme A .
Industrial Production Methods
Industrial production of this compound involves the large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for biochemical research .
Chemical Reactions Analysis
Types of Reactions
Linoleoyl coenzyme A lithium salt undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acyl-CoA derivatives.
Substitution: It can participate in acyl transfer reactions, where the linoleoyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and peroxides under aerobic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Enzymes such as acyltransferases are commonly used to facilitate acyl transfer reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized fatty acyl-CoA derivatives.
Reduction: Saturated fatty acyl-CoA derivatives.
Substitution: Various acylated molecules, including phospholipids and other lipids.
Scientific Research Applications
Linoleoyl coenzyme A lithium salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
Linoleoyl coenzyme A lithium salt exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. It is primarily involved in the acylation of lysophospholipids, which is a crucial step in the remodeling of cellular membranes . The molecular targets include enzymes such as LPCAT and MLCL AT-1, which facilitate the transfer of the linoleoyl group to specific lipid molecules .
Comparison with Similar Compounds
Linoleoyl coenzyme A lithium salt can be compared with other similar compounds, such as:
Oleoyl coenzyme A lithium salt: Similar in structure but contains an oleoyl group instead of a linoleoyl group.
Stearoyl coenzyme A lithium salt: Contains a stearoyl group, which is a saturated fatty acid.
Palmitoyl coenzyme A lithium salt: Contains a palmitoyl group, another saturated fatty acid.
Uniqueness
This compound is unique due to its polyunsaturated linoleoyl group, which imparts distinct biochemical properties and reactivity compared to its saturated counterparts .
Properties
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b9-8-,12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZDPLGEFOALD-SHZILMNMSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62Li4N7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)




